molecular formula C9H8N2O2 B1328138 Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate CAS No. 1040682-92-5

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate

Cat. No.: B1328138
CAS No.: 1040682-92-5
M. Wt: 176.17 g/mol
InChI Key: VLFGZDBQUVCFJQ-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for scale-up, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted pyrrolopyridines.

Scientific Research Applications

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

  • 1H-pyrrolo[2,3-b]pyridine derivatives
  • Pyrrolo[3,4-c]pyridine derivatives
  • Indole derivatives

Comparison: Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Compared to other pyrrolopyridine derivatives, it exhibits different inhibitory profiles against molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and features a pyrrolopyridine scaffold that is significant for its biological properties. The compound is characterized by its unique ring structure, which influences its interaction with various biological targets.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor and receptor modulator. Its potential as a therapeutic agent has been explored in various studies:

  • Inhibition of MPS1 Kinase : Research indicates that derivatives of the pyrrolo[3,2-c]pyridine scaffold can inhibit the MPS1 kinase, which is crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 0.025 μM against MPS1, highlighting its potency as an inhibitor in cancer models .
  • Antitumor Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. One study reported IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines . The mechanism involves disruption of tubulin polymerization, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound is also noted for its role in inhibiting key enzymes involved in cancer progression and other diseases . Its structural features allow it to bind effectively to these targets.

Case Study 1: Antiproliferative Effects

In a study focusing on the antiproliferative effects of this compound derivatives, several compounds were synthesized and evaluated for their activity against cancer cell lines. The most potent derivative exhibited an IC50 of 0.12 μM against HeLa cells and demonstrated significant disruption of microtubule dynamics . This indicates the compound's potential as a lead for developing new anticancer agents.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications on the pyrrolo[3,2-c]pyridine scaffold could enhance biological activity. For example, substituents at the C-2 position significantly affected metabolic stability and potency against MPS1 . This SAR analysis is crucial for optimizing compounds for better efficacy and reduced toxicity.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with similar compounds was conducted:

Compound TypeBiological ActivityNotable Features
Pyrrolo[2,3-b]pyridine Derivatives Moderate antitumor activityDifferent binding profiles
Pyrrolo[3,4-c]pyridine Derivatives Analgesic and sedative propertiesBroad pharmacological spectrum
**Indole DerivativesDiverse biological activitiesVarying mechanisms of action

This table illustrates how this compound stands out due to its specific structural characteristics and biological activities.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-6-2-4-10-7(6)3-5-11-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFGZDBQUVCFJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649817
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-92-5
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate
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